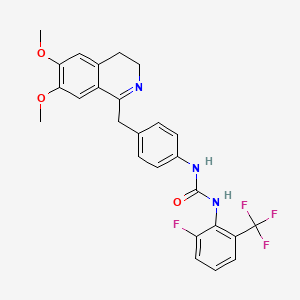
1-(4-((6,7-Dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(2-fluoro-6-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-((6,7-Dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(2-fluoro-6-(trifluoromethyl)phenyl)urea” is a chemical of interest in pharmaceutical testing . It is available for purchase as a high-quality reference standard .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, and density . Unfortunately, the specific values for these properties of the compound “1-(4-((6,7-Dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(2-fluoro-6-(trifluoromethyl)phenyl)urea” are not provided in the available resources.Applications De Recherche Scientifique
Host–Guest Interactions
The study of host–guest interactions, particularly in aqueous solutions, involves understanding how certain molecules (hosts) can encapsulate or interact with other molecules (guests) in a selective manner. This is crucial in designing more efficient drug delivery systems, sensors, and materials for environmental remediation. For instance, the complexation of dansyl substituents by β-cyclodextrin and its derivatives in aqueous solutions has been thoroughly investigated through various spectroscopic and rheological techniques. Such studies provide insights into the molecular interactions and potential applications in drug delivery systems where specific drug molecules can be encapsulated within host structures for targeted delivery (Wang et al., 2011).
Corrosion Inhibition
The search for effective corrosion inhibitors is vital for protecting metals and alloys from degradation, especially in harsh chemical environments. Research into 1,3,5-triazinyl urea derivatives has shown promising results in inhibiting mild steel corrosion in acidic solutions. This is significant for industries where metal parts are exposed to corrosive substances, as these inhibitors can extend the lifespan of such materials, reduce maintenance costs, and prevent failures (Mistry et al., 2011).
Crystal Engineering
Understanding the crystal structure of compounds is fundamental in materials science, as it influences the physical properties and potential applications of materials. The crystal structure of flufenoxuron, a benzoylurea pesticide, highlights the importance of such studies in designing more effective agrochemicals. The detailed analysis of molecular interactions within the crystal lattice can guide the synthesis of compounds with improved stability, solubility, and bioavailability (Jeon et al., 2014).
DNA Binding and Anticancer Research
The design and synthesis of N-alkyl(anilino)quinazoline derivatives have been explored for their DNA-binding properties. Such compounds have potential applications in anticancer research, as they can interact with DNA, disrupting the proliferation of cancer cells. Understanding how these molecules bind to DNA is crucial for developing new chemotherapeutic agents that are more selective and have fewer side effects (Garofalo et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[2-fluoro-6-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F4N3O3/c1-35-22-13-16-10-11-31-21(18(16)14-23(22)36-2)12-15-6-8-17(9-7-15)32-25(34)33-24-19(26(28,29)30)4-3-5-20(24)27/h3-9,13-14H,10-12H2,1-2H3,(H2,32,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEUUROMPKUUNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=C(C=CC=C4F)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F4N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((6,7-Dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(2-fluoro-6-(trifluoromethyl)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Bromophenyl)-3-[{[(2-chloroanilino)carbonyl]oxy}(methyl)amino]-2-propen-1-one](/img/structure/B2651914.png)
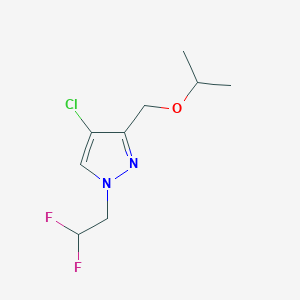
![6-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2651916.png)
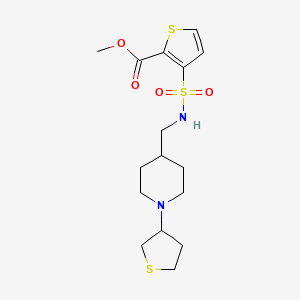
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2651920.png)
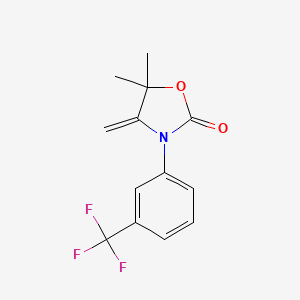
![1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane](/img/structure/B2651924.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2651925.png)
![1,4-dioxane; ethyl 3-[(4Z)-5-oxo-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-12-yl]benzoate](/img/structure/B2651927.png)
![4-[2-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-oxoquinazolin-3(4H)-yl]-N-(tetrahydrofuran-2-ylmethyl)butanamide](/img/structure/B2651928.png)
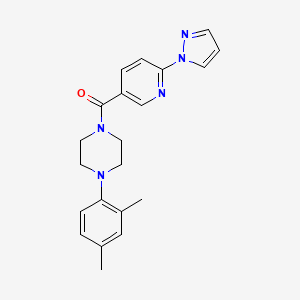
![3-(2-chlorobenzyl)-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2651935.png)
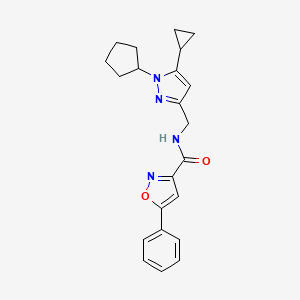
![6-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2651937.png)